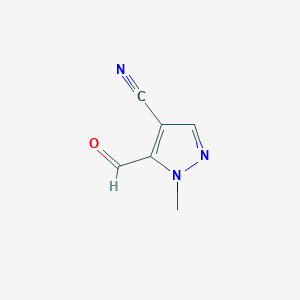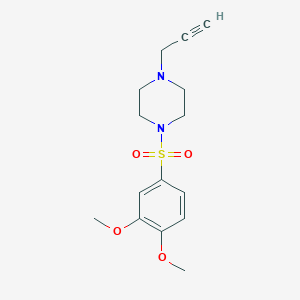
1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine, also known as DPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. DPP is a piperazine derivative that has shown promising results in various studies as an effective drug candidate for the treatment of different diseases.
Applications De Recherche Scientifique
1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has also been investigated for its potential use as an antifungal, antiviral, and antibacterial agent.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine can induce cytotoxicity in cancer cells, which leads to their death. 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In addition, 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is that it has shown promising results in various studies as an effective drug candidate for the treatment of different diseases. However, one of the limitations of 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Another direction is to optimize its structure and improve its pharmacokinetic properties to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine and its potential interactions with other drugs.
In conclusion, 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is a promising compound that has shown potential as a therapeutic agent for various diseases. Its mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine involves the reaction of 1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone with propargylamine and sodium hydride in DMF, followed by the reaction with p-toluenesulfonyl chloride in the presence of triethylamine. The final product, 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine, is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-4-7-16-8-10-17(11-9-16)22(18,19)13-5-6-14(20-2)15(12-13)21-3/h1,5-6,12H,7-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWKAOWJPLQBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC#C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2509361.png)
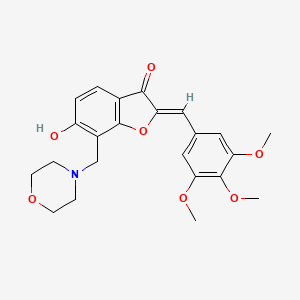


![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509371.png)
![(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2509373.png)
![6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate](/img/structure/B2509374.png)
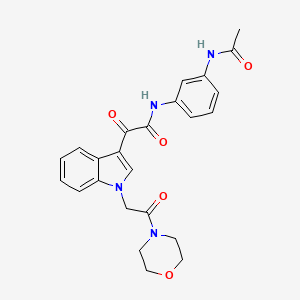
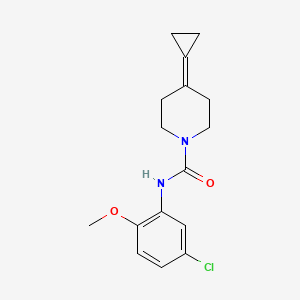
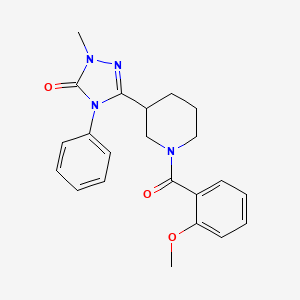
![1-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2509378.png)

